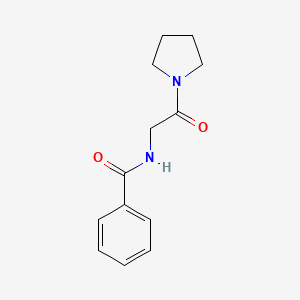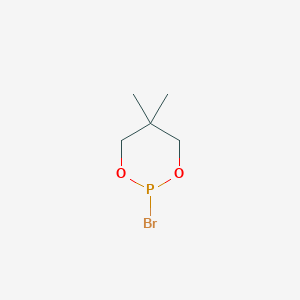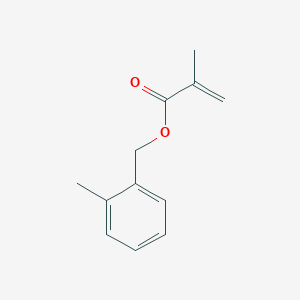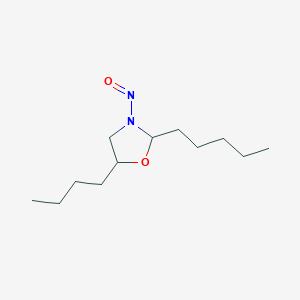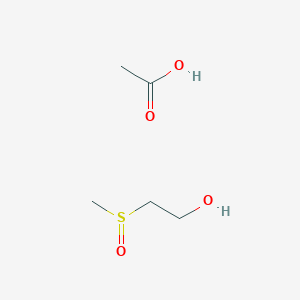
Acetic acid;2-methylsulfinylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-methylsulfinylethanol is an organic compound that combines the properties of acetic acid and 2-methylsulfinylethanol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 2-methylsulfinylethanol, on the other hand, is an organosulfur compound that contains a sulfoxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylsulfinylethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-methylsulfinylethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3COOH+CH3SOCH2CH2OH→CH3COOCH2CH2SOCH3+H2O
Industrial Production Methods
Industrial production of this compound often involves the carbonylation of methanol, followed by the addition of 2-methylsulfinylethanol. The process can be optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-methylsulfinylethanol undergoes various chemical reactions, including:
Oxidation: The sulfoxide group in 2-methylsulfinylethanol can be oxidized to form a sulfone group.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The hydroxyl group in 2-methylsulfinylethanol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;2-methylsulfinylethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid;2-methylsulfinylethanol involves its interaction with specific molecular targets and pathways. The sulfoxide group in 2-methylsulfinylethanol can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
2-methylsulfinylethanol: An organosulfur compound with distinct chemical properties.
Uniqueness
Acetic acid;2-methylsulfinylethanol combines the properties of both acetic acid and 2-methylsulfinylethanol, resulting in a compound with unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
92543-11-8 |
|---|---|
Fórmula molecular |
C5H12O4S |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
acetic acid;2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S.C2H4O2/c1-6(5)3-2-4;1-2(3)4/h4H,2-3H2,1H3;1H3,(H,3,4) |
Clave InChI |
JVWAVODGOHYFHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CS(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


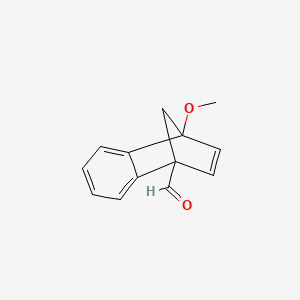
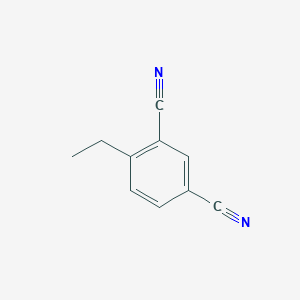
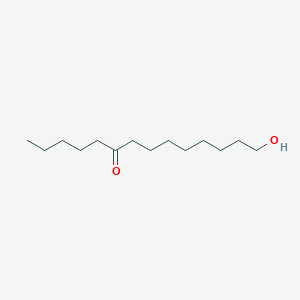
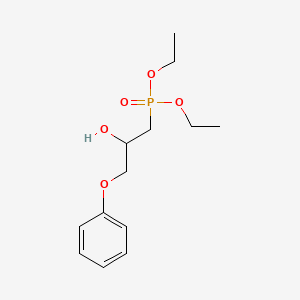
![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
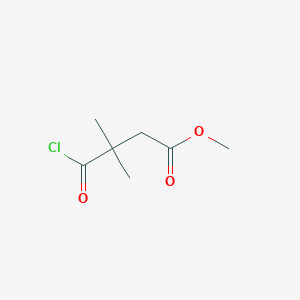
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
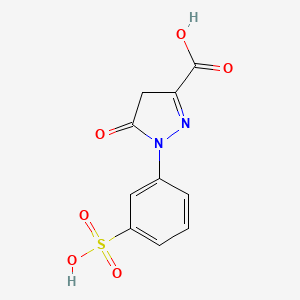
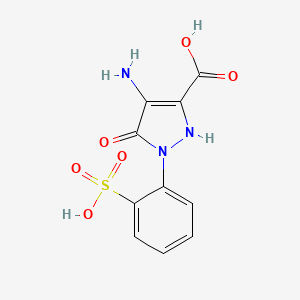
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
